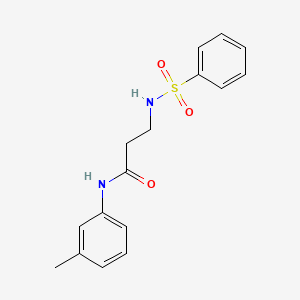
3-BENZENESULFONAMIDO-N-(3-METHYLPHENYL)PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-BENZENESULFONAMIDO-N-(3-METHYLPHENYL)PROPANAMIDE is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzenesulfonamide group attached to a propanamide backbone, with a 3-methylphenyl substituent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-BENZENESULFONAMIDO-N-(3-METHYLPHENYL)PROPANAMIDE typically involves the reaction of benzenesulfonyl chloride with 3-methylphenylamine to form the corresponding sulfonamide. This intermediate is then reacted with 3-bromopropanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
生物活性
3-Benzenesulfonamido-N-(3-methylphenyl)propanamide, a derivative of benzenesulfonamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be beneficial in treating various conditions, particularly through its anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from multiple studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O2S
- IUPAC Name : this compound
This compound features a sulfonamide group, which is known for its diverse biological activities, including inhibition of carbonic anhydrases and antimicrobial properties.
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of benzenesulfonamide, including this compound, exhibit significant anti-inflammatory properties. In a study evaluating various sulfonamide derivatives, compounds were tested for their ability to inhibit carrageenan-induced rat paw edema. Notably, certain derivatives showed up to 94.69% inhibition at specific time intervals (1-3 hours post-administration) .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. For instance, related compounds have shown minimal inhibitory concentrations (MICs) ranging from 6.45 mg/mL to 6.72 mg/mL against Escherichia coli and Staphylococcus aureus, indicating potent antimicrobial activity . This suggests that modifications in the sulfonamide structure can enhance antimicrobial potency.
3. Carbonic Anhydrase Inhibition
Sulfonamides are recognized for their ability to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance. Studies have revealed that certain derivatives exhibit strong inhibitory activity against human carbonic anhydrase isoforms (CA I and CA II), with some compounds displaying nanomolar affinity for tumor-associated isoforms CA IX and CA XII . This inhibition can be therapeutically relevant in conditions like glaucoma and cancer.
Study on Benzenesulfonamide Derivatives
A comprehensive study synthesized ten new benzenesulfonamide derivatives bearing carboxamide functionality. These compounds were evaluated for their in vitro anti-inflammatory and antimicrobial activities. Among the findings:
- Compound 4a demonstrated significant anti-inflammatory activity with 94.69% inhibition.
- The most potent antimicrobial activity was observed in compound 4d against E. coli with an MIC of 6.72 mg/mL .
Docking Studies
Molecular docking studies have been employed to understand the binding interactions of these compounds with carbonic anhydrases. The results indicated a preference for binding to the P1 hydrophobic site of CAs, supporting the observed inhibitory profiles . This computational approach aids in predicting the biological activity based on structural modifications.
Data Summary
特性
IUPAC Name |
3-(benzenesulfonamido)-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13-6-5-7-14(12-13)18-16(19)10-11-17-22(20,21)15-8-3-2-4-9-15/h2-9,12,17H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFADYCYZKKSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














